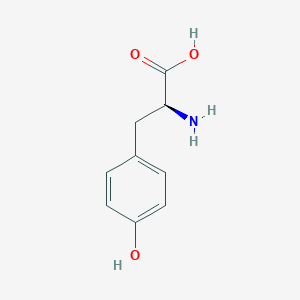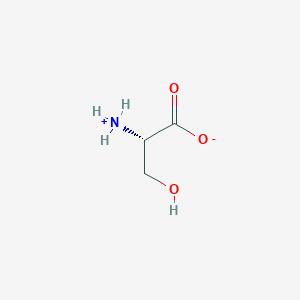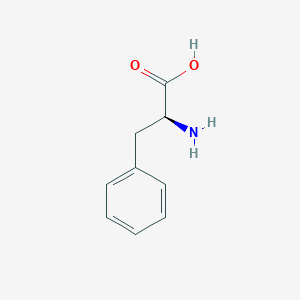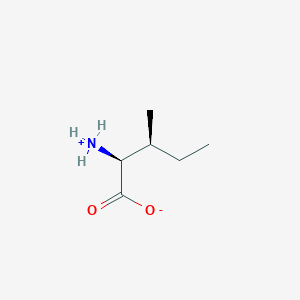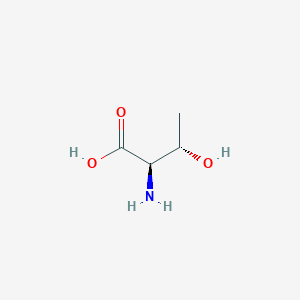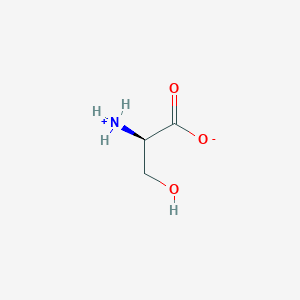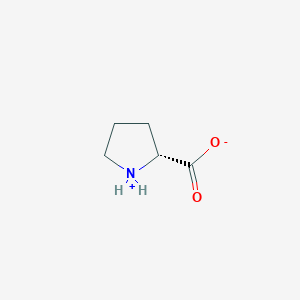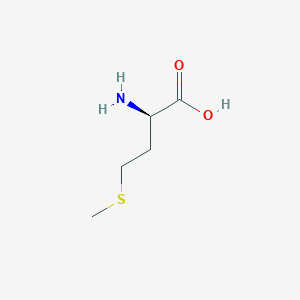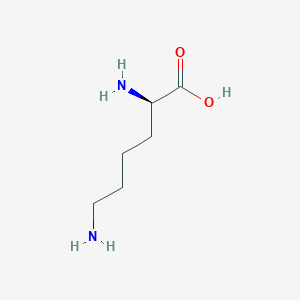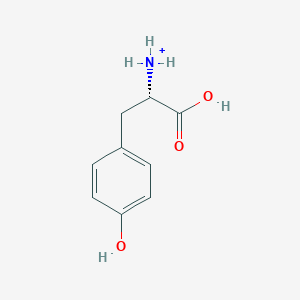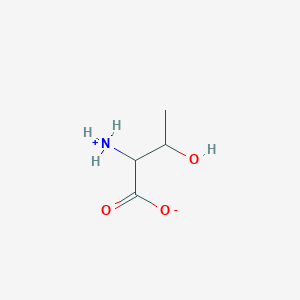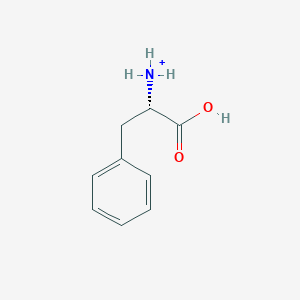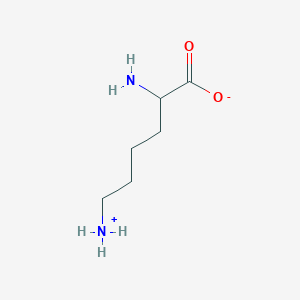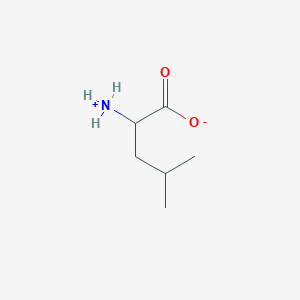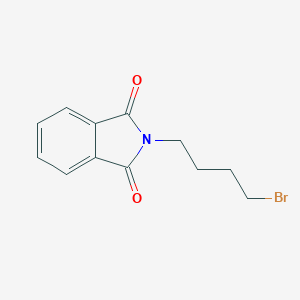
N-(4-Bromobutyl)phthalimide
Overview
Description
N-(4-Bromobutyl)phthalimide is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of phthalimide, where the phthalimide ring is substituted with a 4-bromobutyl group. This compound is used in various organic synthesis processes and has applications in the production of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
N-(4-Bromobutyl)phthalimide is a versatile compound used in organic synthesis and pharmaceutical production . .
Mode of Action
The compound can react with other molecules to form various derivatives. For instance, it can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . The bromine atom in the compound is highly reactive and can participate in various reactions, leading to the formation of different products.
Biochemical Pathways
It’s known that the compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives
Pharmacokinetics
Its solubility in ethanol and insolubility in water suggest that it might have good bioavailability when administered in a suitable formulation.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that its action could potentially lead to a wide range of molecular and cellular effects, depending on the specific derivatives formed.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromobutyl)phthalimide can be synthesized through the reaction of phthalimide with 1,4-dibromobutane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobutyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobutyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(4-Butyl)phthalimide using reducing agents like lithium aluminum hydride.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce phthalic acid and 4-bromobutylamine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction process.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide
Major Products
Nucleophilic Substitution: Products include N-(4-Azidobutyl)phthalimide, N-(4-Thiobutyl)phthalimide, and N-(4-Alkoxybutyl)phthalimide.
Reduction: The major product is N-(4-Butyl)phthalimide.
Hydrolysis: The major products are phthalic acid and 4-bromobutylamine
Scientific Research Applications
N-(4-Bromobutyl)phthalimide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the preparation of drug candidates, particularly those targeting specific biological pathways.
Bioconjugation: It serves as a linker in the conjugation of biomolecules, facilitating the study of protein-protein interactions and other biological processes.
Material Science: This compound is used in the synthesis of functional materials, including polymers and nanomaterials
Comparison with Similar Compounds
N-(4-Bromobutyl)phthalimide can be compared with other similar compounds such as:
- N-(2-Bromoethyl)phthalimide
- N-(3-Bromopropyl)phthalimide
- N-(5-Bromopentyl)phthalimide
Uniqueness
The uniqueness of this compound lies in the length of its alkyl chain, which provides specific steric and electronic properties. This makes it suitable for certain reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4-bromobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFWTIGUWHJKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202228 | |
| Record name | N-(4-Bromobutyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-18-3 | |
| Record name | 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromobutyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromobutyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromobutyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromobutyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-(4-Bromobutyl)phthalimide in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for introducing a protected 4-aminobutyl group into molecules. [, , , , , , , , , , , ] This is due to its reactivity as an alkylating agent, allowing it to react with various nucleophiles like amines or alcohols. Subsequent removal of the phthalimide protecting group by hydrazinolysis yields the desired 4-aminobutyl derivative. [, , , , , , , , , , , ]
Q2: Could you provide examples of specific target molecules synthesized using this compound?
A2: this compound has proven valuable in synthesizing compounds like:
- Side chains for pharmaceutical agents: It was employed in the synthesis of the side chain of telithromycin, a ketolide antibiotic. [, , , ]
- Branched polyamines: Researchers utilized it to create authentic samples of tertiary tetraamines and quaternary pentaamines for identifying naturally occurring polyamines. []
- Fluorescent probes: The compound enabled the synthesis of N~1-(4-Aminobutyl)-N~4-(9-anthracenylmethyl)butane-1,4-diamine, potentially useful as a fluorescent probe. []
Q3: What are the structural characteristics of this compound?
A3:
- Spectroscopic Data: Characterization data commonly includes 1H NMR, 13C NMR, and mass spectrometry. [, , ] These techniques confirm the structure and purity of the synthesized compound.
Q4: How is this compound typically incorporated into synthetic schemes?
A4: This compound commonly undergoes nucleophilic substitution reactions. The bromine atom, activated by the adjacent methylene group and the electron-withdrawing phthalimide group, is readily displaced by nucleophiles. This is exemplified by its reaction with 3-(2H-tetrazol-5-yl)quinoline in the synthesis of a tetrazole derivative. []
Q5: Are there alternative synthetic approaches to incorporating a 4-aminobutyl group besides using this compound?
A5: Yes, alternative protecting groups and synthetic strategies exist. For instance, researchers have used N-tert-butoxycarbonylbutane-1,4-diamine as an alternative starting material to introduce the 4-aminobutyl group. [] The choice often depends on the specific requirements of the overall synthetic route and the target molecule's structure.
Q6: Can you elaborate on the use of this compound in protecting the amino group of deoxyguanosine?
A6: This compound enables simultaneous protection of both the amino and O6-function of deoxyguanosine in a single reaction. [] After reacting with the O6 position, mild base hydrolysis removes the phthalimide group, generating a free alkylamino function. This approach streamlines the synthesis of modified DNA sequences containing protected guanosine units.
Q7: What is the significance of synthesizing 15N-enriched polyamines using this compound?
A7: This approach allows the production of isotopically labeled polyamines like spermidine and spermine, which are essential for studying their biological roles and metabolic pathways. [] Using 15N-enriched this compound as a starting material, researchers can track the fate of these polyamines in biological systems using techniques like mass spectrometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
